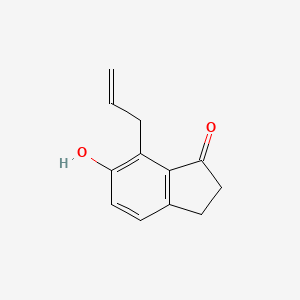

7-Allyl-6-hydroxy-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-prop-2-enyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-9-10(13)6-4-8-5-7-11(14)12(8)9/h2,4,6,13H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEZHGHBZJSUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC2=C1C(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670642 | |

| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320574-77-4 | |

| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Allyl-6-hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for 7-allyl-6-hydroxy-1-indanone, a substituted indanone with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed as a three-step process commencing with the formation of the key intermediate, 6-hydroxy-1-indanone. This is followed by a Williamson ether synthesis to introduce the allyl moiety, and culminates in a regioselective aromatic Claisen rearrangement. This document will elaborate on the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the analytical characterization of the synthesized compounds.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the indanone ring system allows for the fine-tuning of their pharmacological properties. Specifically, the incorporation of an allyl group can enhance lipophilicity and provide a reactive handle for further chemical modifications. This guide focuses on the synthesis of this compound, a molecule of interest for its potential as a building block in the development of novel therapeutic agents. The presented synthetic route is designed for efficiency and regiochemical control, leveraging well-established organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a pathway involving a Claisen rearrangement of an allyl aryl ether intermediate. This disconnection leads back to 6-allyloxy-1-indanone (2). The allyl ether can be readily prepared from 6-hydroxy-1-indanone (3) via a Williamson ether synthesis. Finally, 6-hydroxy-1-indanone (3) can be synthesized from a commercially available precursor, such as 6-methoxy-1-indanone (4), through demethylation.

An In-depth Technical Guide to 7-Allyl-6-hydroxy-1-indanone: Synthesis, Properties, and Therapeutic Potential

Introduction

The 1-indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, represents a privileged structure in medicinal chemistry.[1] Its rigid framework and amenability to diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Notably, the indanone core is central to the mechanism of action of drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4] The wide-ranging biological activities of substituted indanones—spanning anticancer, neuroprotective, and anti-inflammatory applications—underscore the immense potential held within this chemical class.[1][2]

This technical guide focuses on a specific, novel derivative: 7-Allyl-6-hydroxy-1-indanone . While this compound is not extensively described in current literature, its structure suggests a promising combination of functionalities. The phenolic hydroxyl group and the adjacent allyl group on the aromatic ring are poised to influence the molecule's electronic properties, reactivity, and biological interactions. This document will provide a comprehensive overview of the foundational chemistry of the 6-hydroxy-1-indanone core, a proposed synthetic pathway to the target molecule, a predictive analysis of its chemical and structural properties, and an exploration of its potential applications in drug discovery and development.

The 6-Hydroxy-1-indanone Core: Foundational Properties and Structure

Understanding the chemical nature of this compound begins with its precursor, 6-hydroxy-1-indanone. This compound serves as the fundamental building block, and its properties provide a baseline for predicting the behavior of its allylated derivative.

Chemical and Physical Properties

6-Hydroxy-1-indanone is a white to light yellow crystalline solid.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [6][7] |

| Molecular Weight | 148.16 g/mol | [6][7] |

| Melting Point | 154-158 °C | [5][8] |

| Boiling Point (Predicted) | 329.0 ± 31.0 °C | [5] |

| CAS Number | 62803-47-8 | [6] |

Structural and Spectral Data

The structure of 6-hydroxy-1-indanone features a bicyclic system where the hydroxyl group at the 6-position and the ketone at the 1-position are key functional groups influencing its reactivity.

The spectral data for 6-hydroxy-1-indanone are consistent with its structure. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methylene protons of the cyclopentanone ring, and the phenolic hydroxyl proton.[8] Specifically, the aromatic protons appear as a doublet at δ 7.36 (d, J = 8 Hz, 1H), a doublet of doublets at δ 7.07 (dd, J = 8, 3 Hz, 1H), and a doublet at δ 6.90 (d, J = 3 Hz, 1H). The phenolic proton gives a singlet at δ 9.72 (s, 1H), and the two methylene groups of the five-membered ring appear as multiplets around δ 2.94 and δ 2.58.[8] The mass spectrum shows a molecular ion peak at m/z 149 ([M+H]⁺).[8]

Proposed Synthesis of this compound

The introduction of an allyl group at the 7-position of 6-hydroxy-1-indanone can be achieved through a two-step sequence involving an initial O-allylation followed by a thermal[8][8]-sigmatropic rearrangement, known as the Claisen rearrangement.[9][10] This is a classic and reliable method for the C-allylation of phenols.[10]

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Allyloxy)-1-indanone (O-Allylation)

-

Reagents and Setup: To a solution of 6-hydroxy-1-indanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allyl bromide (1.2 eq) is added dropwise to the suspension at room temperature.

-

Heating and Monitoring: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 6-(allyloxy)-1-indanone can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the Williamson ether synthesis. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile, without causing unwanted side reactions. An excess of the base and a slight excess of the allylating agent ensure the reaction goes to completion.

Step 2: Synthesis of this compound (Claisen Rearrangement)

-

Setup: The purified 6-(allyloxy)-1-indanone from Step 1 is placed in a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether.

-

Reaction: The solution is heated to a high temperature (typically 180-220 °C) under an inert atmosphere. The rearrangement is a concerted pericyclic reaction.[9]

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed. The aromatic Claisen rearrangement is generally irreversible due to the subsequent tautomerization to the stable phenol.[10][11]

-

Work-up: After cooling, the reaction mixture is diluted with a solvent like diethyl ether and washed with a dilute acid (e.g., 1M HCl) to remove the high-boiling solvent. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.

Causality Behind Experimental Choices: The Claisen rearrangement is a thermal process, requiring significant energy input to overcome the activation barrier of the[8][8]-sigmatropic shift.[9][12] The use of a high-boiling, non-reactive solvent is crucial. The ortho position (C7) relative to the oxygen is unsubstituted, making it the favored site for the allyl group migration.[13]

Predicted Chemical Properties and Structure of this compound

The introduction of the allyl group at the 7-position is expected to modify the physicochemical and spectral properties of the indanone core.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

Predicted Spectral Characteristics

-

¹H NMR: The spectrum will retain the signals for the indanone methylene protons and the phenolic hydroxyl group. The aromatic region will be simplified due to higher symmetry, likely showing two singlets or two doublets with small coupling constants. New signals corresponding to the allyl group will appear: a doublet for the methylene group attached to the aromatic ring, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.

-

¹³C NMR: The spectrum will show 12 distinct carbon signals. The signals for the allyl group carbons will be characteristic, with two sp² carbons and one sp³ carbon. The aromatic region will also reflect the new substitution pattern.

-

IR Spectroscopy: The spectrum will show a strong carbonyl (C=O) stretch, a broad O-H stretch for the phenol, and characteristic peaks for the C=C bond of the allyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 188, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

Substituted indanones are a wellspring of biologically active molecules.[1][2] The structural features of this compound suggest several promising avenues for therapeutic applications.

-

Anti-inflammatory and Anticancer Activity: Many indanone derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The phenolic hydroxyl group in the target molecule is a common feature in many COX inhibitors. The allyl group can modulate lipophilicity and binding interactions within the enzyme's active site.

-

Neuroprotective Effects: The indanone scaffold is a key component of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] The specific substitution pattern of this compound could be explored for its potential to modulate the activity of these enzymes.

Conclusion

This compound is a novel compound with significant potential in the field of medicinal chemistry. Based on the well-established chemistry of the indanone scaffold and phenolic compounds, a reliable synthetic route via O-allylation and Claisen rearrangement is proposed. The predicted chemical properties and structural features, particularly the combination of the phenolic hydroxyl and allyl groups, make it an attractive candidate for investigation as a potential anti-inflammatory, anticancer, or neuroprotective agent. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]

- 6. 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-1-indanone | CymitQuimica [cymitquimica.com]

- 8. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]

- 9. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Claisen Rearrangement [organic-chemistry.org]

- 11. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 12. name-reaction.com [name-reaction.com]

- 13. Claisen rearrangement - Wikipedia [en.wikipedia.org]

A Strategic In-Depth Technical Guide to the Biological Activity Screening of 7-Allyl-6-hydroxy-1-indanone

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. This technical guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of a novel derivative, 7-Allyl-6-hydroxy-1-indanone. As a Senior Application Scientist, this document moves beyond a simple listing of protocols to provide a deep, causality-driven narrative for experimental choices. It integrates in silico predictive modeling with a cascade of in vitro assays to efficiently identify and characterize the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental designs to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The 1-indanone core is a key pharmacophore found in both natural products and clinically approved drugs[1][5]. Its rigid, bicyclic structure provides a valuable scaffold for the spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The specific substitutions on the this compound molecule provide compelling reasons for a thorough biological investigation:

-

The Hydroxyl Group (-OH) at position 6: Phenolic hydroxyl groups are well-known for their antioxidant properties and their ability to form hydrogen bonds with protein active sites. The presence of a hydroxyl group on the indanone ring has been associated with various biological activities[6][7].

-

The Allyl Group (-CH₂-CH=CH₂) at position 7: The introduction of an allyl group can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, the double bond in the allyl group can participate in various interactions with biological targets and has been explored in other bioactive compounds[6].

Given the established bioactivity of the indanone scaffold and the potential contributions of the hydroxyl and allyl moieties, a systematic screening approach is warranted to elucidate the therapeutic potential of this compound.

A Multi-Tiered Screening Strategy: From In Silico Prediction to In Vitro Validation

To maximize efficiency and resource allocation, a hierarchical screening cascade is proposed. This strategy begins with broad, cost-effective computational and cell-free assays and progresses to more complex and targeted cell-based and mechanistic studies.

Caption: A multi-tiered screening workflow for this compound.

Tier 1: Foundational In Silico and Broad-Spectrum In Vitro Screening

The initial tier focuses on predicting the compound's drug-like properties and assessing its general cytotoxicity to guide further investigations.

In Silico ADMET Prediction

Before commencing wet-lab experiments, it is crucial to computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This predictive step helps to identify potential liabilities early in the drug discovery process, saving significant time and resources.

Methodology:

Utilize established computational models and software (e.g., SwissADME, admetSAR) to predict key pharmacokinetic and pharmacodynamic parameters.

Data Presentation:

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| - Caco-2 Permeability | High/Low | |

| - Human Intestinal Absorption | Well/Poorly absorbed | |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Permeation | Yes/No | |

| - Plasma Protein Binding | High/Low | |

| Metabolism | ||

| - CYP450 Substrate/Inhibitor | Substrate/Inhibitor of which isoform | |

| Excretion | ||

| - Renal Organic Cation Transporter | Substrate/Non-substrate | |

| Toxicity | ||

| - AMES Mutagenicity | Mutagenic/Non-mutagenic | |

| - hERG Inhibition | High/Low risk |

Molecular Docking Studies

Based on the known biological activities of indanone derivatives, molecular docking can be employed to predict the binding affinity of this compound to a panel of potential protein targets. This provides a rational basis for prioritizing subsequent in vitro assays.

Potential Targets for Docking:

-

Anticancer: Tubulin, Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases

-

Anti-inflammatory: Cyclooxygenase (COX-1 and COX-2), 5-Lipoxygenase (5-LOX)

-

Neuroprotective: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)

Methodology:

-

Protein Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Perform molecular docking using software such as AutoDock or Glide to predict the binding poses and estimate the binding energy (docking score).

Data Presentation:

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Tubulin | 1SA0 | -8.5 | SER17, LYS254 |

| COX-2 | 5KIR | -9.2 | ARG120, TYR355 |

| AChE | 4EY7 | -7.8 | TRP86, TYR337 |

Broad-Spectrum Cytotoxicity Screening (MTT Assay)

The initial in vitro step is to assess the general cytotoxicity of this compound across a panel of human cancer cell lines from different tissue origins. The MTT assay is a reliable and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 ± 1.8 |

| A549 | Lung | 25.7 ± 3.1 |

| HCT116 | Colon | 18.9 ± 2.5 |

Tier 2: Focused In Vitro Bioactivity Assays

Based on the results from Tier 1, a more focused investigation into the specific biological activities of this compound can be undertaken.

Anticancer Activity

If significant cytotoxicity is observed in Tier 1, further assays can elucidate the mechanism of cell death.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Anti-inflammatory Activity

Given the structural similarity to compounds with known anti-inflammatory effects, assays targeting key inflammatory mediators are warranted.

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Nitrite Measurement: After 24 hours, measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Neuroprotective Activity

The potential for BBB permeation and the presence of a phenolic hydroxyl group suggest a possible role in neuroprotection.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Assay Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a colored product.

-

Reaction Mixture: Prepare a reaction mixture containing AChE, DTNB, and various concentrations of this compound or a known AChE inhibitor (e.g., donepezil).

-

Reaction Initiation: Start the reaction by adding acetylthiocholine.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC₅₀ value.

Tier 3: Mechanistic Elucidation

Should promising activity be identified in Tier 2, the final phase of this screening guide focuses on identifying the specific molecular targets and cellular pathways modulated by this compound.

Potential Mechanistic Studies:

-

Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins in relevant signaling pathways (e.g., apoptosis-related proteins like Bcl-2 and Bax, or inflammatory signaling proteins like NF-κB).

-

Kinase Profiling: To screen the compound against a panel of kinases to identify specific enzymatic targets.

-

Gene Expression Analysis (qRT-PCR): To determine the effect of the compound on the transcription of genes involved in the observed biological response.

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This in-depth technical guide provides a robust and scientifically rigorous framework for the comprehensive biological activity screening of this compound. By integrating predictive in silico methods with a tiered in vitro assay cascade, this strategy allows for an efficient and logical progression from broad-spectrum screening to detailed mechanistic studies. The self-validating nature of the proposed protocols and the emphasis on understanding the causality behind experimental choices will empower researchers to thoroughly evaluate the therapeutic potential of this novel indanone derivative.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

7-Allyl-6-hydroxy-1-indanone: A Scrutiny of Potential Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on the specific derivative, 7-Allyl-6-hydroxy-1-indanone, a compound whose therapeutic potential remains largely unexplored. By synthesizing data from structurally related molecules, we will delineate its most probable therapeutic targets, providing a scientifically grounded framework for future research and drug development endeavors.

The presence of the hydroxyl and allyl functionalities on the indanone core suggests a multi-target potential, particularly in the realms of neurodegenerative and inflammatory diseases. The hydroxyl group is known to contribute to the pharmacological profile of bioactive compounds, often enhancing antioxidant and anti-inflammatory properties.[4][5] The allyl group, a reactive moiety, can influence pharmacokinetics and covalent interactions with biological targets.[6][7] This document will provide a detailed exploration of these potential targets, supported by evidence from the broader class of 1-indanone derivatives, and offer comprehensive protocols to validate these hypotheses.

Potential Therapeutic Targets in Neurodegenerative Disorders

The structural characteristics of this compound make it a compelling candidate for targeting key enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.

Cholinesterase Inhibition: A-symptomatic Relief in Alzheimer's Disease

A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8] The indanone scaffold is a core feature of the well-established AChE inhibitor, Donepezil.[3][9] Numerous studies have demonstrated the potent cholinesterase inhibitory activity of various indanone derivatives.[10][11][12]

Scientific Rationale: The planar indanone ring system can engage in π-π stacking interactions with aromatic residues in the active site of AChE. The hydroxyl and allyl groups of this compound could form hydrogen bonds and hydrophobic interactions, respectively, further anchoring the molecule within the enzyme's active site. Structure-activity relationship (SAR) studies of other indanones have shown that substitutions at various positions on the indanone ring significantly influence inhibitory potency.[11][13]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AChE and BChE.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound, AChE, BChE, ATCI, BTCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound.

-

Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI or BTCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition: A Neuroprotective Strategy in Parkinson's Disease

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[8] Inhibition of MAO-B increases dopamine levels, providing symptomatic relief in Parkinson's disease, and may also offer neuroprotective effects.[8][14] The 1-indanone scaffold has been identified as a promising framework for the development of potent and selective MAO-B inhibitors.[1][15]

Scientific Rationale: The indanone ring can interact with the active site of MAO-B. SAR studies have indicated that substitutions on the indanone ring are critical for both potency and selectivity.[15] Specifically, C5 and C6-substituted indanones have shown significant MAO-B inhibitory activity.[1][15] The 6-hydroxy and 7-allyl substitutions in the subject compound could confer both potency and selectivity for MAO-B.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the IC50 of this compound against human MAO-B.

Materials:

-

This compound

-

Recombinant human MAO-B

-

Benzylamine (MAO-B substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare stock solutions of the test compound, MAO-B, benzylamine, Amplex® Red, and HRP in phosphate buffer.

-

In a 96-well black microplate, add 20 µL of varying concentrations of the test compound.

-

Add 20 µL of MAO-B solution and incubate for 15 minutes at 37°C.

-

Add a 100 µL reaction mixture containing benzylamine, Amplex® Red, and HRP.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Proposed Signaling Pathway for Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound.

Potential Therapeutic Targets in Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of the 1-indanone scaffold is well-documented, with derivatives showing inhibition of key inflammatory pathways.

Inhibition of the NF-κB/MAPK Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[16][17][18][19][20][21] Several 2-benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting these pathways.[17][22]

Scientific Rationale: this compound, through its antioxidant and potential protein kinase interacting properties, may modulate the NF-κB and MAPK signaling cascades. The hydroxyl group can act as a radical scavenger, reducing oxidative stress that activates these pathways. The indanone core could potentially interact with upstream kinases in the MAPK pathway or components of the IKK complex in the NF-κB pathway. Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[16][17][22]

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM medium, FBS, penicillin-streptomycin

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment

Procedure:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities and normalize to the respective total protein or β-actin.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Direct Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Some indanone derivatives have been specifically designed as selective COX-2 inhibitors.[23] Additionally, lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, and their inhibition is a valid therapeutic strategy.[24][25][26]

Scientific Rationale: The structural features of this compound, particularly the acidic phenol and the overall molecular shape, may allow it to fit into the active sites of COX and LOX enzymes. The hydroxyl group could be crucial for interacting with key residues, similar to other phenolic inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To assess the direct inhibitory activity of this compound on COX-1, COX-2, and 5-LOX.

Materials:

-

This compound

-

Ovine COX-1 and human recombinant COX-2

-

5-Lipoxygenase from potato tubers or human leukocytes

-

Arachidonic acid

-

COX inhibitor screening assay kit (e.g., Cayman Chemical)

-

LOX inhibitor screening assay kit (e.g., Cayman Chemical)

-

Spectrophotometer or fluorometer

Procedure (General):

-

Follow the manufacturer's instructions for the respective inhibitor screening kits.

-

Typically, the assay involves incubating the enzyme (COX-1, COX-2, or 5-LOX) with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the product (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX) is measured colorimetrically or fluorometrically.

-

Calculate the percentage of inhibition and determine the IC50 values for each enzyme.

Quantitative Data Summary

As this compound is a novel compound for these therapeutic targets, the following table is a template for summarizing prospective experimental data.

| Target | Assay | Metric | Predicted Activity Range |

| Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 0.1 - 10 µM |

| Butyrylcholinesterase (BChE) | Ellman's Method | IC50 | 0.5 - 20 µM |

| Monoamine Oxidase B (MAO-B) | Amplex® Red Assay | IC50 | 0.05 - 5 µM |

| NF-κB Activation | Western Blot (p-p65) | % Inhibition | 50-90% at 10 µM |

| MAPK Activation (p-p38) | Western Blot (p-p38) | % Inhibition | 40-80% at 10 µM |

| COX-2 | In Vitro Inhibition Assay | IC50 | 1 - 25 µM |

| 5-LOX | In Vitro Inhibition Assay | IC50 | 5 - 50 µM |

Conclusion

Based on a thorough analysis of the existing literature on 1-indanone derivatives, this compound emerges as a promising lead compound with the potential to modulate multiple therapeutic targets. Its structural features suggest a strong candidacy for investigation as a neuroprotective agent through the inhibition of cholinesterases and MAO-B, and as an anti-inflammatory agent via the modulation of the NF-κB/MAPK signaling pathway and direct inhibition of COX/LOX enzymes. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic applications. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic utility of this intriguing molecule.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allyl group - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 11. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action of 7-Allyl-6-hydroxy-1-indanone

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of 1-indanone have demonstrated potential as anti-inflammatory, neuroprotective, anticancer, and antimicrobial agents.[2][3][5][6] This technical guide presents a series of mechanism of action hypotheses for the novel compound 7-Allyl-6-hydroxy-1-indanone. Drawing upon the established pharmacology of structurally related indanone derivatives, this document outlines several plausible biological targets and signaling pathways. For each hypothesis, a detailed, step-by-step experimental workflow is provided to enable rigorous scientific investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the therapeutic potential of this promising molecule.

Introduction to this compound and the Indanone Pharmacophore

The 1-indanone core, a fused bicyclic ketone, is a versatile template for the design of pharmacologically active molecules.[4][7] Its rigid structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. The compound of interest, this compound, possesses two key functional groups appended to this core: a hydroxyl group at the 6-position and an allyl group at the 7-position.

The phenolic hydroxyl group is a common feature in many bioactive natural products and synthetic compounds, often contributing to antioxidant properties and hydrogen bonding interactions with protein targets. The allyl group, a small, lipophilic moiety, can influence the compound's pharmacokinetic profile and may participate in specific hydrophobic interactions within a binding pocket. Given the known biological activities of other substituted 1-indanones, we can formulate several compelling hypotheses regarding the mechanism of action of this novel derivative.

Hypothesis I: Anti-Inflammatory Activity via Modulation of the NF-κB Signaling Pathway

Scientific Rationale:

A significant body of research has established the anti-inflammatory properties of 1-indanone derivatives.[1][2][8] Several studies have demonstrated that these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9][10] It is hypothesized that this compound, by virtue of its phenolic and indanone core, may exert anti-inflammatory effects through the suppression of NF-κB activation and its downstream targets. Some indanone analogs have been shown to inhibit NO production and suppress the expression of iNOS and COX-2 through the TLR4/JNK/NF-κB signaling pathway.[9]

Experimental Validation Workflow:

The following protocol outlines a systematic approach to investigate the anti-inflammatory potential of this compound in a cellular model of inflammation.

Experimental Workflow for Anti-Inflammatory Activity Assessment

Caption: Workflow for evaluating anti-inflammatory effects.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Seed cells in appropriate plates. Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell media and incubate for 24 hours.

-

Cytokine Quantification (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Use the cell culture supernatant to measure the accumulation of nitrite, a stable product of nitric oxide, using the Griess reagent.

-

-

Western Blot Analysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-NF-κB p65, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify band intensities from Western blots and normalize to the loading control. Calculate the percentage inhibition of cytokine and nitric oxide production. Determine the IC50 values for the observed effects.

Anticipated Quantitative Data:

| Concentration (µM) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release | % Inhibition of NO Production |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control |

Hypothesis II: Neuroprotective Effects via Acetylcholinesterase Inhibition and Modulation of Neurodegenerative Pathways

Scientific Rationale:

The 1-indanone scaffold is a key component of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] Several novel indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing promising results.[11] Furthermore, research has shown that certain 1-indanone derivatives can bind to α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease and other synucleinopathies.[12] Therefore, it is hypothesized that this compound may exhibit neuroprotective properties through one or more of the following mechanisms: inhibition of AChE, interference with α-synuclein aggregation, or inhibition of monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters and have been implicated in neurodegeneration.[6]

Experimental Validation Workflow:

A multi-faceted approach is required to assess the potential neuroprotective mechanisms of action.

Signaling Pathways in Neuroprotection

Caption: Potential neuroprotective targets of the compound.

Detailed Protocols:

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound.

-

Assay Procedure:

-

In a 96-well plate, add AChE enzyme, the test compound (or vehicle), and DTNB.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

B. α-Synuclein Aggregation Assay:

-

Protein Preparation: Purify recombinant human α-synuclein.

-

Aggregation Induction: Induce aggregation of α-synuclein by incubation at 37°C with constant agitation in the presence or absence of different concentrations of this compound.

-

Monitoring Aggregation: Monitor the aggregation kinetics using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time.

-

Data Analysis: Plot ThT fluorescence versus time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to assess the effect of the compound on α-synuclein aggregation.

C. Monoamine Oxidase (MAO) Inhibition Assay:

-

Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.

-

Assay Principle: Employ a commercially available chemiluminescent assay kit that measures the production of hydrogen peroxide from the deamination of a substrate by MAO.

-

Assay Procedure:

-

Pre-incubate MAO-A or MAO-B with various concentrations of this compound.

-

Add the MAO substrate and incubate to allow the enzymatic reaction to proceed.

-

Add the detection reagents to measure the luminescent signal, which is proportional to MAO activity.

-

-

Data Analysis: Calculate the percentage inhibition of MAO-A and MAO-B activity and determine the respective IC50 values.

Anticipated Quantitative Data:

| Assay | Endpoint | Result (IC50 in µM) |

| AChE Inhibition | IC50 | |

| α-Synuclein Aggregation | % Inhibition at X µM | |

| MAO-A Inhibition | IC50 | |

| MAO-B Inhibition | IC50 |

Hypothesis III: Antimicrobial Activity

Scientific Rationale:

The indanone scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[1][13] Studies have shown that certain indanone derivatives exhibit inhibitory activity against various bacterial strains, including Gram-positive bacteria.[13] The mechanism of action for these compounds is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes. The structural features of this compound, including its hydroxyl and allyl substitutions, may contribute to its potential antimicrobial properties.

Experimental Validation Workflow:

Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency of the compound.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol:

-

Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Assay for MIC Determination:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Determination of Minimum Bactericidal Concentration (MBC):

-

Following MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Anticipated Quantitative Data:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Bacillus subtilis | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa |

Conclusion

This technical guide provides a comprehensive framework for investigating the potential mechanisms of action of this compound. Based on the extensive literature on the pharmacological activities of the 1-indanone scaffold, we have proposed three primary hypotheses: anti-inflammatory activity, neuroprotective effects, and antimicrobial properties. The detailed experimental workflows and protocols outlined herein offer a rigorous and systematic approach to validating these hypotheses. The elucidation of the precise molecular targets and signaling pathways of this novel compound will be crucial for its future development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"7-Allyl-6-hydroxy-1-indanone" starting materials and precursors

An In-depth Technical Guide to the Synthesis of 7-Allyl-6-hydroxy-1-indanone: Core Precursors and Strategic Methodologies

Introduction

This compound is a substituted indanone, a class of compounds that form the structural core of numerous bioactive molecules and are pivotal in medicinal chemistry and materials science.[1][2][3] The indanone framework is a privileged scaffold due to its rigid bicyclic structure, which allows for precise spatial orientation of functional groups. This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the strategic selection of starting materials, key chemical transformations, and the underlying mechanistic principles. The synthesis is logically dissected into the formation of the core precursor, 6-hydroxy-1-indanone, followed by the regioselective introduction of the allyl group.

Part 1: Synthesis of the Core Precursor: 6-Hydroxy-1-indanone

The most direct and widely adopted method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][4] This approach ensures the correct fusion of the five-membered cyclopentanone ring to the benzene ring.

Starting Material: 3-(3-Hydroxyphenyl)propionic Acid

The logical starting material for the synthesis of 6-hydroxy-1-indanone is 3-(3-hydroxyphenyl)propionic acid. The position of the hydroxyl group on the phenyl ring is critical, as it dictates the regiochemical outcome of the subsequent cyclization. Cyclization of the meta-hydroxy substituted propionic acid can theoretically yield two different isomers: 6-hydroxy-1-indanone or 4-hydroxy-1-indanone. However, the cyclization is directed by the activating effect of the hydroxyl group, favoring acylation at the more sterically accessible and electronically enriched para position relative to the hydroxyl group, thus yielding the desired 6-hydroxy isomer as the major product.

Key Transformation: Intramolecular Friedel-Crafts Acylation

The conversion of 3-(3-hydroxyphenyl)propionic acid to 6-hydroxy-1-indanone is achieved via an acid-catalyzed cyclization. This reaction involves the protonation of the carboxylic acid, formation of an acylium ion intermediate, and subsequent electrophilic attack on the activated aromatic ring.

Catalyst Selection: Several strong acid catalysts can facilitate this transformation.

-

Polyphosphoric Acid (PPA): A widely used reagent that serves as both the catalyst and the solvent. It effectively promotes the reaction at elevated temperatures.

-

Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): A powerful and often more efficient alternative to PPA, allowing the reaction to proceed at lower temperatures and with cleaner outcomes.

-

Sulfuric Acid: While effective, concentrated sulfuric acid can sometimes lead to sulfonation and other side reactions.[4]

The workflow for this core synthesis is illustrated below.

Caption: Synthesis of the 6-hydroxy-1-indanone core.

Experimental Protocol: Synthesis of 6-Hydroxy-1-indanone

Materials:

-

3-(3-Hydroxyphenyl)propionic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-hydroxyphenyl)propionic acid.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material).

-

Heat the mixture with stirring to 80-90°C and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker of vigorously stirred ice water.

-

A precipitate will form. Continue stirring until the solid is well-dispersed.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-hydroxy-1-indanone.

-

The product can be further purified by column chromatography or recrystallization.

Part 2: Regioselective Allylation via O-Allylation and Claisen Rearrangement

Direct Friedel-Crafts allylation of 6-hydroxy-1-indanone is challenging and often leads to a mixture of products and over-allylation. A more controlled and highly regioselective method involves a two-step sequence: an initial O-allylation to form an allyl phenyl ether, followed by a thermal[5][5]-sigmatropic rearrangement, known as the Claisen rearrangement.[6][7][8]

Step 1: O-Allylation of 6-Hydroxy-1-indanone

The phenolic hydroxyl group of 6-hydroxy-1-indanone is first converted to an allyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a mild base, acts as a nucleophile and displaces a halide from an allyl electrophile.

Reagents:

-

Allyl Source: Allyl bromide is the most common and cost-effective choice.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base, as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.

-

Solvent: Acetone or dimethylformamide (DMF) are commonly used solvents for this reaction.

Caption: O-Allylation of the phenolic precursor.

Step 2: Thermal Claisen Rearrangement

The intermediate, 6-allyloxy-1-indanone, undergoes a thermal rearrangement to yield the final product. The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[8][9] For allyl phenyl ethers, the reaction exclusively forms a C-C bond at the ortho position relative to the oxygen atom.[6][10] This high regioselectivity is the key advantage of this method.

The reaction proceeds via two key steps:

-

[5][5]-Sigmatropic Shift: The allyl group migrates from the oxygen atom to the C7 position of the indanone ring, forming a non-aromatic cyclohexadienone intermediate.

-

Tautomerization: The intermediate rapidly tautomerizes to restore the aromaticity of the benzene ring, yielding the stable this compound product.

This transformation typically requires heating the substrate, either neat or in a high-boiling, non-polar solvent.

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol: Synthesis of this compound

Part A: O-Allylation

-

Dissolve 6-hydroxy-1-indanone in acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate and allyl bromide.

-

Reflux the mixture with stirring for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 6-allyloxy-1-indanone, which can be used in the next step without further purification.

Part B: Claisen Rearrangement

-

Place the crude 6-allyloxy-1-indanone in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the material to approximately 200-220°C. The rearrangement is often performed neat (without solvent).

-

Maintain this temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature. The resulting crude product will be a dark oil or solid.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Summary of the Synthetic Pathway

The described multi-step synthesis provides a reliable and efficient route to this compound. The overall workflow is summarized below.

Caption: Overall synthetic workflow.

Data Summary of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-(3-Hydroxyphenyl)propionic Acid | C₉H₁₀O₃ | 166.17 | Starting Material | |

| 6-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | Core Precursor | |

| 6-Allyloxy-1-indanone | C₁₂H₁₂O₂ | 188.22 | Key Intermediate | |

| This compound | C₁₂H₁₂O₂ | 188.22 | Final Product |

Conclusion

The synthesis of this compound is most effectively accomplished through a three-stage process starting from 3-(3-hydroxyphenyl)propionic acid. The key steps involve an intramolecular Friedel-Crafts acylation to form the 6-hydroxy-1-indanone core, followed by a Williamson ether synthesis for O-allylation, and culminating in a highly regioselective thermal Claisen rearrangement. This strategic pathway leverages classic, robust reactions to provide controlled access to the target molecule, avoiding the challenges associated with direct allylation of the phenolic ring. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. name-reaction.com [name-reaction.com]

- 10. organicreactions.org [organicreactions.org]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 7-Allyl-6-hydroxy-1-indanone

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound, 7-Allyl-6-hydroxy-1-indanone. Recognizing the absence of publicly available data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, the underlying scientific rationale for methodological choices, and best practices for data interpretation and presentation. The guide is structured to navigate the user from theoretical and computational solubility predictions to the empirical determination of thermodynamic and kinetic solubility. Furthermore, it details the execution of forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines to elucidate degradation pathways and establish a stability-indicating analytical method. This document is intended to be a practical roadmap for generating the foundational physicochemical data essential for the advancement of this compound in a drug development pipeline.

Part 1: Introduction to this compound and its Physicochemical Characterization

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The specific derivative, this compound, incorporates a phenolic hydroxyl group and an allyl substituent, features that suggest potential for antioxidant activity and specific protein-ligand interactions.

Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide provides the necessary protocols to de-risk the development of this compound by establishing a robust solubility and stability profile.

Part 2: Solubility Profile Determination

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical attribute for any potential therapeutic agent.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The structural features of this compound—a planar aromatic system, a polar ketone, a hydrogen-bond-donating hydroxyl group, and a nonpolar allyl group—suggest a nuanced solubility profile that must be experimentally determined.

Theoretical and Computational Solubility Assessment (In Silico)

Before embarking on laboratory experiments, computational tools can provide valuable, albeit predictive, insights into the solubility of a molecule.[4][5] These methods use the molecular structure to estimate solubility based on various physicochemical descriptors.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models mathematically correlate molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimentally determined solubility data from large compound libraries.[6]

-

Thermodynamics-Based Methods: These approaches, such as the general solubility equation, use properties like melting point and logP to predict solubility.[6]

-

Machine Learning and AI: Modern predictive platforms leverage machine learning algorithms trained on vast datasets to provide increasingly accurate solubility predictions in various solvents.[7][8]

Field Insight: While in silico tools are excellent for initial screening and prioritization, they are not a substitute for experimental data. Their primary utility is in guiding solvent selection for experimental studies and providing a theoretical baseline for comparison.

Experimental Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[9] For high-throughput screening in early discovery, kinetic solubility measurements are often employed.[10]

This protocol determines the equilibrium concentration of this compound in a given solvent system.

Causality and Self-Validation: The core principle is to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid. The extended equilibration time, temperature control, and verification that the supernatant concentration is constant over the final time points ensure the validity of the measurement. The use of a validated analytical method for quantification is crucial for accuracy.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (see Table 1 for suggested solvents). An amount that is visibly in excess after equilibration is required.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours. A 48-hour or 72-hour period is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method (e.g., HPLC-UV, see Section 2.3).

-

Quantification: Analyze the diluted sample and determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is required to quantify the concentration of the dissolved compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is standard for this purpose.

Method Development Starting Point:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer, scanning for the wavelength of maximum absorbance (λmax) of this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Template for Thermodynamic Solubility Data of this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|---|

| Deionized Water | ~7 | 25 | [Experimental Data] | [Calculated Data] |

| Deionized Water | ~7 | 37 | [Experimental Data] | [Calculated Data] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Calculated Data] |

| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Calculated Data] |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | [Experimental Data] | [Calculated Data] |

| Ethanol | N/A | 25 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Data] | [Calculated Data] |

| Polyethylene Glycol 400 (PEG 400) | N/A | 25 | [Experimental Data] | [Calculated Data] |

Visualization of Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Stability Profiling and Forced Degradation

Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is the cornerstone of developing and validating a stability-indicating analytical method.[12] It involves intentionally degrading the sample under more severe conditions than those used in accelerated stability studies.[13][14]

The objectives of a forced degradation study are to:

-

Identify potential degradation products.

-

Establish degradation pathways.

-

Demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants.[15][16]

Protocol 2: Forced Degradation (Stress Testing)

This protocol outlines the conditions for stressing this compound to induce degradation.

Causality and Self-Validation: The inclusion of control samples (unstressed drug) and blank samples (placebo/solvent subjected to the same stress) is critical. This allows for the unambiguous identification of degradants originating from the drug substance itself. The goal is to achieve 5-20% degradation; conditions that are too harsh may produce irrelevant secondary degradants, while conditions that are too mild will not serve the purpose of the study.[14][17] Analysis at multiple time points helps to understand the kinetics of degradation.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, set up separate vials for the active solution and a blank (solvent only).

-

Acid Hydrolysis: Add an equal volume of 1 N HCl to the stock solution. Heat at 60°C. Pull samples at 2, 6, 24, and 48 hours. Neutralize with 1 N NaOH before analysis.

-

Base Hydrolysis: Add an equal volume of 1 N NaOH to the stock solution. Keep at room temperature. Pull samples at 1, 4, 8, and 24 hours. Neutralize with 1 N HCl before analysis.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light. Pull samples at 2, 6, 24, and 48 hours.

-

Thermal Degradation: Expose the solid powder to 80°C in a dry heat oven. Expose a solution of the drug to 60°C. Pull samples at 1, 3, and 7 days.

-

Photolytic Degradation: Expose a solution of the drug and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

The analytical method must be powerful enough to resolve the parent peak from all process impurities and degradation products. This is known as method specificity.[18]

Strategy:

-

Initial Method: Use the HPLC method developed for solubility studies as a starting point.

-

Method Optimization: Analyze the degraded samples. If co-elution of the parent peak and degradant peaks is observed, the method must be optimized. This involves systematically adjusting parameters such as:

-

Mobile Phase Gradient: Modifying the slope of the gradient to improve separation.

-